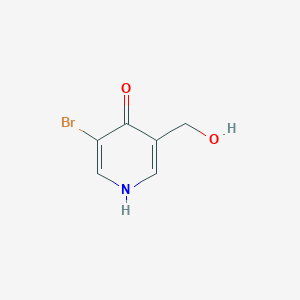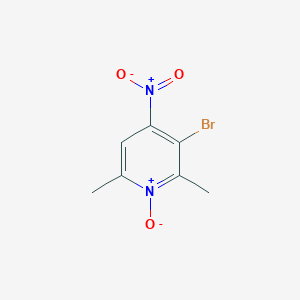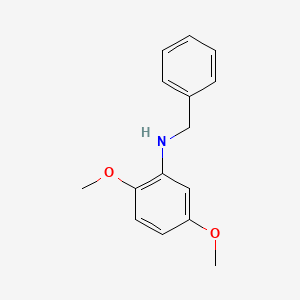
n-Benzyl-2,5-dimethoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Benzyl-2,5-dimethoxyaniline: is an organic compound with the molecular formula C15H17NO2 It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the benzene ring are substituted with a benzyl group and two methoxy groups, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-Benzyl-2,5-dimethoxyaniline typically involves the nucleophilic substitution of 2,5-dimethoxyaniline with benzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction conditions often include heating the mixture to reflux to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: n-Benzyl-2,5-dimethoxyaniline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like benzyl chloride for nucleophilic substitution or bromine (Br2) for electrophilic substitution are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of a nitro group would produce an amine .
Aplicaciones Científicas De Investigación
Chemistry: n-Benzyl-2,5-dimethoxyaniline is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound is used to study the interactions of aniline derivatives with biological molecules.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for use in the manufacture of high-performance materials .
Mecanismo De Acción
The mechanism of action of n-Benzyl-2,5-dimethoxyaniline involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
2,5-Dimethoxyaniline: Lacks the benzyl group, making it less lipophilic.
n-Benzyl-2-methoxyaniline: Has only one methoxy group, affecting its reactivity and interactions.
n-Benzyl-3,4-dimethoxyaniline: The position of the methoxy groups is different, leading to variations in its chemical properties.
Uniqueness: n-Benzyl-2,5-dimethoxyaniline is unique due to the specific positioning of the methoxy groups and the presence of the benzyl group.
Propiedades
Número CAS |
5338-39-6 |
|---|---|
Fórmula molecular |
C15H17NO2 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
N-benzyl-2,5-dimethoxyaniline |
InChI |
InChI=1S/C15H17NO2/c1-17-13-8-9-15(18-2)14(10-13)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3 |
Clave InChI |
OHKDMYGHPZFZDG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


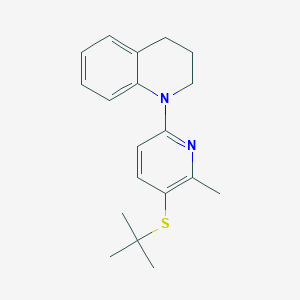
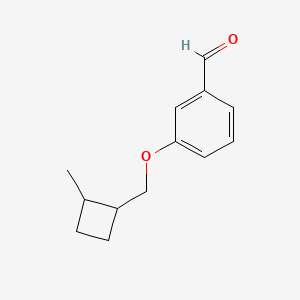
![4,4,7-Trifluoro-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzoazepine-5-one](/img/structure/B13008812.png)
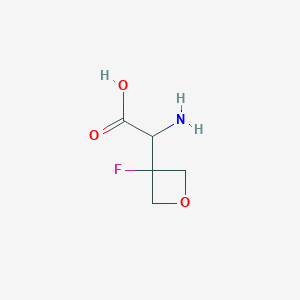
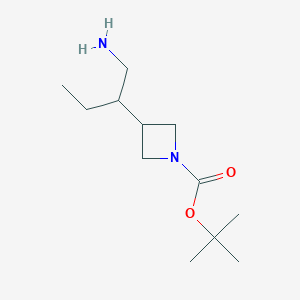


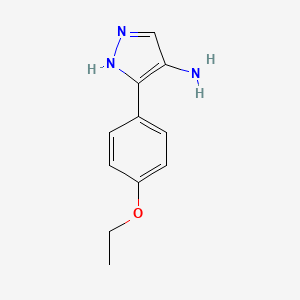


![tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13008858.png)
